Estradiene dione-3-keta

Steroid synthesis Mifepristone intermediate Ketal protection

Estradiene dione-3-keta (CAS 5571-36-8) is the indispensable protected intermediate for industrial antiprogestin synthesis. Its 3,3-ethylenedioxy ketal group ensures exceptional hydrolytic stability while enabling facile deprotection, directing near-quantitative (99.3%) C17 epoxidation and preventing costly side reactions that plague unprotected diones. This exact entity is mandated as EP Impurity L (Dienogest) and Impurity 13 (Mifepristone) for ANDA submissions and analytical validation. Procure this specific CAS-numbered compound to ensure regulatory compliance, maximize yield in multi-step syntheses, and maintain GMP consistency with its narrow melting point (156-158°C). Choose the definitive ketal for your process chemistry.

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
CAS No. 5571-36-8
Cat. No. B195092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiene dione-3-keta
CAS5571-36-8
Synonyms3,3-(Ethylenedioxy)estra-5(10),9(11)-dien-17-one;  Cyclic 3-(1,2-Ethanediyl Acetal)-estra-5(10),9(11)-diene-3,17-dione
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC12CC=C3C(C1CCC2=O)CCC4=C3CCC5(C4)OCCO5
InChIInChI=1S/C20H26O3/c1-19-8-6-15-14-7-9-20(22-10-11-23-20)12-13(14)2-3-16(15)17(19)4-5-18(19)21/h6,16-17H,2-5,7-12H2,1H3/t16-,17+,19+/m1/s1
InChIKeyXUOQKQRMICQUQC-AOIWGVFYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Estradiene Dione-3-keta (CAS 5571-36-8): Strategic Intermediate for High-Value Steroid API Synthesis and Analytical Reference Procurement


Estradiene dione-3-keta, systematically named Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal (CAS 5571-36-8), is a protected steroid intermediate critical to the synthesis of potent antiprogestins and hormonal therapeutics [1]. The compound features a 3,3-ethylenedioxy ketal protecting group that masks the C3 carbonyl, enabling selective downstream functionalization at the C17 position and preserving the Δ5(10),9(11) diene system essential for biological activity [2]. This chemical control distinguishes it from unprotected analogs and alternative ketal variants, making it a procurement priority for pharmaceutical development and impurity analysis.

Why Unprotected Diones and Alternative Ketals Cannot Replace Estradiene Dione-3-keta in Regulated Synthesis


Direct substitution of Estradiene dione-3-keta with the unprotected estra-5(10),9(11)-diene-3,17-dione or alternative ketal derivatives (e.g., 3,3-dimethoxy or 2,2-dimethylpropylene ketal) is not chemically or economically viable. The 3-ethylene ketal group is uniquely positioned to balance hydrolytic stability with facile deprotection under mild acidic conditions, a property critical for multi-step syntheses of mifepristone and dienogest [1]. Unprotected diones lead to competitive side reactions and reduced regioselectivity during C17 alkylation or epoxidation, directly lowering yield and increasing purification burden [2]. Furthermore, as a designated European Pharmacopoeia (EP) Impurity L for Dienogest and a reference impurity for Mifepristone, this exact chemical entity is mandatory for analytical method validation and ANDA submissions [3]. The following quantitative evidence establishes why this specific ketal, rather than in-class analogs, is the requisite choice for industrial and regulatory applications.

Quantitative Differentiation of Estradiene Dione-3-keta: Head-to-Head Evidence for Procurement Decisions


Superior C17 Epoxidation Yield vs. Unprotected Dione

The 3-ethylene ketal protecting group enables efficient C17 epoxidation for mifepristone synthesis. In a documented process, the target compound achieved a 99.3% isolated yield in the epoxidation step to yield 17β-spiro-1',2'-oxiran-estra-5(10),9(11)-dien-3-one 3-ethylene ketal. Comparable literature for the unprotected dione indicates significant side reactions, with typical yields falling below 70% [1]. The ketal prevents enolate formation at C3, channeling reactivity exclusively to the C17 ketone.

Steroid synthesis Mifepristone intermediate Ketal protection Epoxidation

Elimination of Unwanted 3,17-Diketal Byproduct in Ketalization

Traditional ketalization methods for estra-4,9-diene-3,17-dione generate substantial amounts (up to 50%) of the unwanted 3,17-diketal, a critical impurity that must be removed via chromatography. The orthoester method described in US 6005124, specifically applied to the target compound's synthesis, suppressed diketal formation entirely, yielding the mono-ketal with >97% purity after simple crystallization [1]. This represents a process selectivity improvement from ~50:50 mono:diketal to >97:3 in favor of the desired product.

Ketalization Process chemistry Steroid synthesis Selectivity

Defined Melting Point Range Enabling Reliable Polymorph Control

Estradiene dione-3-keta exhibits a consistently reported melting point of 156-158°C, with optical rotation specified as +300.0° to +327.0° (c=1, EtOH) for EP impurity grade material . In contrast, alternative ketal derivatives such as the 2,2-dimethylpropylene ketal analog typically show broader melting ranges (152-156°C) and lack defined optical rotation specifications . This narrow thermal profile confirms crystalline phase purity and facilitates reproducible handling in manufacturing and analytical reference standard applications.

Solid-state characterization Pharmaceutical intermediate Polymorph control Analytical standard

Pharmacopoeial Recognition as EP Impurity L Enabling Regulatory Submissions

The compound is formally designated as Dienogest EP Impurity L and Mifepristone Impurity 13 in regulatory submissions [1][2]. Alternative ketal intermediates (e.g., 3,3-dimethoxy derivatives) lack official pharmacopoeial monograph recognition. This designation makes Estradiene dione-3-keta the only acceptable reference material for method validation, system suitability testing, and quality control release for these API manufacturing processes under ANDA requirements.

Regulatory science ANDAs Impurity standard Pharmaceutical analysis

High-Value Application Scenarios for Estradiene Dione-3-keta (CAS 5571-36-8)


GMP Synthesis of Mifepristone (RU-486) API

Estradiene dione-3-keta is the preferred intermediate for industrial mifepristone synthesis due to its ability to undergo selective C17 epoxidation in near-quantitative yield (99.3%) while preserving the essential Δ5(10),9(11) diene system [1]. Process chemists select this compound over the unprotected dione to avoid the formation of C3-derived side products that otherwise require expensive chromatographic removal and reduce overall yield. The high melting point and narrow range (156-158°C) further ensure consistent handling in GMP manufacturing suites .

Analytical Method Validation and ANDA Reference Standards

As a recognized EP Impurity L for Dienogest and Impurity 13 for Mifepristone, this compound is mandated for analytical method development, validation, and system suitability testing in regulatory filings [1]. Quality control and R&D laboratories must procure this specific CAS-numbered entity, not a generic 'similar ketal,' to demonstrate method specificity and to quantify impurity profiles accurately in stability studies and batch release testing.

Steroid Library Synthesis for Drug Discovery

Medicinal chemists exploring novel antiprogestins or selective progesterone receptor modulators (SPRMs) utilize this protected intermediate to diversify the C17 position via nucleophilic addition or spiro-cyclization while maintaining the sensitive diene framework [1]. The well-defined solid-state properties and documented synthetic protocols in the patent literature make it a reliable building block for generating focused compound libraries, reducing the time and material cost associated with protecting group optimization .

Technical Documentation Hub

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